(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid
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Overview
Description
(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid is a heterocyclic compound that features a triazolopyrimidine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both hydroxyl and acetic acid functional groups makes it a versatile molecule for chemical modifications and biological interactions.
Mechanism of Action
Target of Action
It has been used as a reactant for the synthesis of compounds that inhibit dihydroorotate dehydrogenase , an enzyme involved in the de novo synthesis of pyrimidines .
Mode of Action
It is known to participate in various chemical reactions, including the vilsmeier reaction of conjugated carbocycles and heterocycles .
Biochemical Pathways
It has been used in the synthesis of compounds that inhibit the activity of dihydroorotate dehydrogenase , suggesting it may indirectly affect the de novo pyrimidine synthesis pathway .
Result of Action
It has been used in the synthesis of compounds with antimalarial activity , suggesting it may have indirect effects on the life cycle of Plasmodium parasites .
Action Environment
It is known that the compound has a melting point of 280-283 °c , which may influence its stability under different environmental conditions .
Biochemical Analysis
Biochemical Properties
(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes and dihydroorotate dehydrogenase inhibitors with antimalarial activity . The compound’s interactions with these biomolecules are crucial for its function in biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization, indicating its potential antiviral properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, leading to changes in gene expression. For example, it has been used in investigations of pharmacological activity caused by binding to HIV TAR RNA .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and potential toxic or adverse effects at high doses are critical considerations. Detailed studies on dosage effects are necessary to determine the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall biochemical impact .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its biological activity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved by reacting 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under acidic conditions.
Hydroxylation and Methylation: The intermediate triazolopyrimidine is then hydroxylated and methylated using appropriate reagents such as methyl iodide and sodium hydroxide.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a methyl group instead, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form chlorides, which can then be further reacted to introduce other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a methylated triazolopyrimidine.
Substitution: Formation of various substituted triazolopyrimidines depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it useful in the development of new materials and catalysts.
Biology
This compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used in the study of enzyme inhibition, receptor binding, and as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-7-ol
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
Compared to these similar compounds, (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid is unique due to the presence of the acetic acid functional group. This additional group enhances its solubility in water and allows for further chemical modifications, making it more versatile for various applications.
Properties
IUPAC Name |
2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-4-2-6(13)12-8(9-4)10-5(11-12)3-7(14)15/h2H,3H2,1H3,(H,14,15)(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAFFDYYFREHLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351673 |
Source
|
Record name | SBB027953 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99951-00-5 |
Source
|
Record name | SBB027953 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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